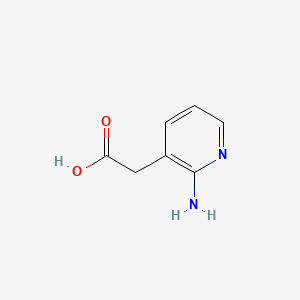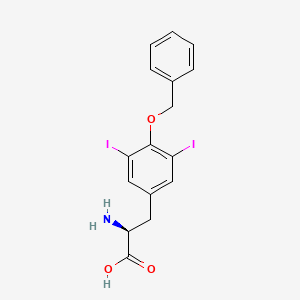
(R)-1,2-Hexadecanediol
説明
(R)-1,2-Hexadecanediol is a type of alcohol that is commonly used in scientific research. This chemical compound is also known as 1,2-Hexadecanediol, and it is used in various biological and biochemical studies. The compound has a molecular formula of C16H34O2 and a molecular weight of 258.44 g/mol. The (R)-1,2-Hexadecanediol is a white, waxy solid that is soluble in water and organic solvents.
科学的研究の応用
Tuning Magnetic Properties
(R)-1,2-Hexadecanediol plays a crucial role in the synthesis and structural modification of nanoparticles. In a study by Moya et al. (2015), it was found to affect the magnetic properties of CoFe2O4 nanoparticles. The amount of (R)-1,2-Hexadecanediol in the reaction mixture significantly influenced the nanoparticles' crystal quality and magnetic behavior (Moya, Morales, Batlle, & Labarta, 2015).
Nanoparticle Morphology and Oxidation State
(R)-1,2-Hexadecanediol is also instrumental in controlling the morphology and oxidation state of iron oxide nanoparticles, as reported by Escoda-Torroella et al. (2020). The study demonstrated that varying amounts of this compound in the reaction mixture resulted in the formation of nanoparticles with different sizes and phases, highlighting its significance in nanomaterial synthesis (Escoda-Torroella et al., 2020).
Phase Transition Studies
Kobayashi and Nakamura (1995) discovered that 1,16-hexadecanediol exhibits a solid-solid phase transition, shedding light on the structural behavior of long-chain diols under varying temperatures. This study provides valuable insights into the phase behavior of similar compounds (Kobayashi & Nakamura, 1995).
Chemical Reactions and Synthesis
In chemical synthesis, (R)-1,2-Hexadecanediol is involved in various reactions. For instance, Ahmad et al. (1980) investigated its reaction with hydrogen bromide, contributing to the understanding of chemical reactions involving long-chain diols (Ahmad, Ansari, & Osman, 1980).
Bioreduction and Enantioselective Synthesis
The compound plays a role in the bioreduction of 2-hydroxyacetophenone to enantiomerically pure diols, as demonstrated by Cui et al. (2017). This research is crucial in producing chiral building blocks for the pharmaceutical industry (Cui, Zhang, Fan, Zheng, Chang, & Wei, 2017).
特性
IUPAC Name |
(2R)-hexadecane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOOAFQCTJZDRC-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313542 | |
| Record name | (2R)-1,2-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1,2-Hexadecanediol | |
CAS RN |
61490-71-9 | |
| Record name | (2R)-1,2-Hexadecanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61490-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-1,2-Hexadecanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)
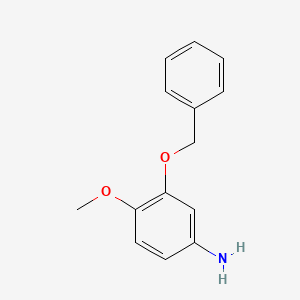
![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)

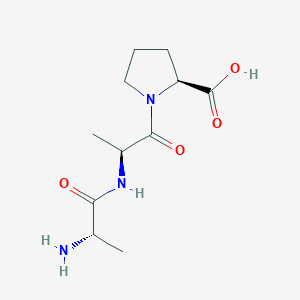

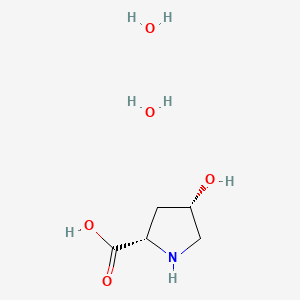
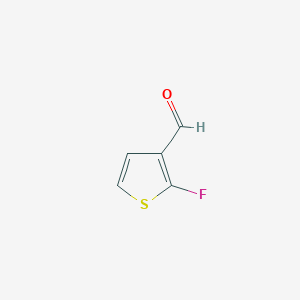

![5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3274806.png)


